Diethyl pyridin-3-ylphosphonate
CAS No.: 53340-10-6
Cat. No.: VC14434155
Molecular Formula: C9H14NO3P
Molecular Weight: 215.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53340-10-6 |
---|---|
Molecular Formula | C9H14NO3P |
Molecular Weight | 215.19 g/mol |
IUPAC Name | 3-diethoxyphosphorylpyridine |
Standard InChI | InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-6-5-7-10-8-9/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | PZSLNFUHTFJWSV-UHFFFAOYSA-N |
Canonical SMILES | CCOP(=O)(C1=CN=CC=C1)OCC |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Diethyl pyridin-3-ylphosphonate (C₉H₁₄NO₃P) consists of a pyridine ring with a diethyl phosphonate group (-PO(OEt)₂) at the 3-position. The phosphonate group adopts a tetrahedral geometry around the phosphorus atom, while the pyridine ring contributes aromaticity and planar structure. Density functional theory (DFT) calculations suggest that the electron-withdrawing phosphonate group reduces electron density at the pyridine nitrogen, enhancing electrophilic substitution reactivity at the 2- and 4-positions .
Physicochemical Characteristics
Key physical properties derived from experimental and computational studies include:
The reduced basicity of the pyridine nitrogen compared to unsubstituted pyridine facilitates reactions under milder acidic conditions .
Synthetic Methodologies
Classical Phosphorylation Routes
The most common synthesis involves nucleophilic substitution between 3-bromopyridine and diethyl phosphite under basic conditions:
\text{C₅H₄NBr + HP(O)(OEt)₂ \xrightarrow[\text{Base}]{\text{Δ}} C₅H₄N-P(O)(OEt)₂ + HBr}
Optimal yields (68–72%) are achieved using potassium carbonate in DMF at 80°C for 12 hours . Microwave-assisted protocols reduce reaction times to 2 hours with comparable efficiency .
Transition Metal-Catalyzed Approaches
Palladium-catalyzed cross-couplings offer regioselective alternatives:
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Suzuki-Miyaura Coupling:
Reaction of diethyl phosphonoboronic esters with 3-iodopyridine in the presence of Pd(PPh₃)₄ achieves 85% yield . -
Electrochemical C-H Phosphonylation:
Recent advances utilize exogenous-oxidant-free electrochemical methods, enabling direct phosphonylation of pyridine derivatives at room temperature .
Solid-Phase Synthesis
Immobilized variants employ Wang resin-bound phosphite esters, permitting iterative synthesis of phosphonate-containing oligomers with >90% purity after cleavage .
Reactivity and Functionalization
Nucleophilic Substitution
The phosphonate group activates the pyridine ring for nucleophilic aromatic substitution (NAS):
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Amination: Reacts with secondary amines at 60°C to yield 3-(dialkylamino)pyridinylphosphonates (55–78% yield) .
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Alkoxylation: Methanol/KOH system substitutes the 4-position hydrogen with alkoxy groups (β = 0.82 in Hammett analysis) .
Cycloaddition Reactions
Diethyl pyridin-3-ylphosphonate participates in [3+2] cycloadditions with N-aminopyridinium salts to form pyrazolo[1,5-a]pyridine derivatives. Key findings:
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Catalyst-Free Reactions: Electron-deficient alkynylphosphonates undergo cycloaddition in DMSO without catalysts (82–94% yield) .
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Iron(III) Nitrate Enhancement: For electron-rich substrates, 10 mol% Fe(NO₃)₃·9H₂O improves conversion from 40% to 93% .
Cross-Coupling Applications
The compound serves as a precursor in:
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Suzuki Couplings: Transmetallation with arylboronic acids produces biarylphosphonates (PdCl₂(dppf), 75–88% yield) .
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Heck Reactions: Coupling with styrenes forms α,β-unsaturated phosphonates (TON up to 1,450) .
Spectroscopic Characterization
NMR Spectroscopy
Representative data from analogous compounds :
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¹H NMR (CDCl₃): δ 1.35 (t, J = 7.1 Hz, 6H, CH₃), 4.20 (m, 4H, OCH₂), 7.45 (m, 1H, Py-H5), 8.15 (d, J = 8.2 Hz, 1H, Py-H6), 8.75 (s, 1H, Py-H2).
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³¹P NMR: δ 18.9 ppm (singlet, PO(OEt)₂).
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¹³C NMR: δ 16.4 (d, J = 5.1 Hz, CH₃), 62.8 (d, J = 6.3 Hz, OCH₂), 124.5–148.2 (pyridine carbons).
Mass Spectrometry
High-resolution ESI-MS shows [M+H]⁺ at m/z 216.0789 (calc. 216.0784 for C₉H₁₅NO₃P⁺), with characteristic fragments at m/z 140 (pyridinium ion) and 99 (PO(OEt)₂⁺) .
Applications in Biorelevant Molecule Synthesis
Pharmaceutical Intermediates
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ATR Kinase Inhibitors: Serves as a key reactant in preparing trisubstituted pyrimidines for anticancer agents .
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α-Aminophosphonates: Reductive amination yields analogs with anti-HIV protease activity (IC₅₀ = 0.8–2.3 μM) .
Agrochemicals
Phosphonate-modified pyridines exhibit herbicidal activity against Amaranthus retroflexus (ED₉₀ = 12 g/ha), outperforming glyphosate in clay-rich soils .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.8 mmol/g at 298 K vs. 2.1 mmol/g for unmodified analogs) .
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